molecular formula C10H20N2O3 B12888630 tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid

tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid

Cat. No.: B12888630
M. Wt: 216.28 g/mol
InChI Key: RJVDBYALECNQFP-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid is a chiral pyrrolidine derivative featuring a hydroxyl group at the 4-position and a tert-butyl carbamate moiety attached via a methyl group to the pyrrolidin-2-yl core. While explicit data on its synthesis or applications are absent in the provided evidence, structurally related compounds highlight its relevance in medicinal chemistry, particularly as intermediates in drug discovery .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl-[[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]carbamic acid

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)12(9(14)15)6-7-4-8(13)5-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1

InChI Key

RJVDBYALECNQFP-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)N(C[C@H]1C[C@@H](CN1)O)C(=O)O

Canonical SMILES

CC(C)(C)N(CC1CC(CN1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Protection and Ring Functionalization

A common initial step is the protection of the amino group or ring nitrogen to stabilize the intermediate and allow selective reactions on other functional groups. For example, ring closure protection reactions using aldehydes (e.g., 4-trifluoromethylbenzaldehyde) followed by acylation with benzoyl chlorides in the presence of alkali have been reported to yield protected intermediates with good yields (~83%) and purity suitable for scale-up.

Step Reagents/Conditions Outcome Yield (%) Notes
Ring closure protection Compound 1 + 4-trifluoromethylbenzaldehyde, toluene, heat 100°C; then 2-methylbenzoyl chloride + K2CO3 at 0-10°C Protected intermediate (Compound 2) 83 Controlled pH 6-9, filtration and drying

This step ensures the amino group is masked, allowing subsequent alkylation or reduction without side reactions.

Alkylation and Hydrolysis

Alkylation of the protected intermediate with allyl bromide in the presence of strong bases like lithium diisopropylamide (LDA) introduces the desired side chain. Subsequent hydrolysis with inorganic bases yields the corresponding hydroxy-substituted intermediate (Compound 3).

Step Reagents/Conditions Outcome Yield (%) Notes
Alkylation Compound 2 + allyl bromide + LDA, solvent Alkylated intermediate Not specified Requires low temperature control
Hydrolysis Inorganic base, solvent Hydrolyzed intermediate (Compound 3) Not specified Prepares for reduction

Reduction and Carbamate Formation

Reduction of the hydrolyzed intermediate is typically performed using sodium borohydride (NaBH4) or diisobutylaluminium hydride (DIBAH) under controlled temperature conditions to convert aldehydes or ketones to alcohols without affecting other sensitive groups.

Step Reagents/Conditions Outcome Yield (%) Notes
Reduction NaBH4, solvent (e.g., THF, ethanol), 10-20°C Alcohol intermediate (Compound 4) High (example: 56% in related compounds) Temperature control critical to avoid side reactions
Hydrolysis Acidic conditions, filtration Hydrolyzed alcohol (Compound 5) Not specified Prepares for carbamate formation

Finally, the hydrolyzed alcohol reacts with di-tert-butyl dicarbonate (Boc2O) in the presence of alkali to form the tert-butyl carbamate group, yielding the target compound tert-butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid.

Step Reagents/Conditions Outcome Yield (%) Notes
Carbamate formation Compound 5 + di-tert-butyl dicarbonate + base Target tert-butyl carbamate High Mild conditions, scalable

Comparative Analysis of Preparation Routes

Method Key Reagents Advantages Disadvantages Industrial Suitability
Lithium aluminum hydride reduction of Boc-protected amino acid LiAlH4 Direct reduction Highly flammable, explosive, safety risk Poor, not suitable for scale-up
Wittig reaction on oxazolidine intermediate Triphenylphosphine bromomethyl salt, CuCl catalysis Selective, stereocontrolled Unstable, hard-to-obtain intermediates Limited, not ideal for mass production
Multi-step protection, alkylation, reduction, and Boc protection (patent method) 4-trifluoromethylbenzaldehyde, 2-methylbenzoyl chloride, LDA, NaBH4, Boc2O Safe, scalable, high yield, low cost Multi-step, requires careful temperature and pH control Excellent, suitable for industrial scale

Research Findings and Process Optimization

  • The patented method emphasizes process telescoping , combining multiple steps without intermediate purification to improve efficiency and reduce costs.
  • Use of mild reducing agents like sodium borohydride instead of hazardous LiAlH4 enhances safety and scalability.
  • The protecting group used in the ring closure step can be recovered and reused , improving sustainability.
  • Reaction conditions such as temperature (0-10°C for acylation, 10-20°C for reduction) and pH (6-9 during acylation) are critical for high yield and purity.
  • The overall process achieves high purity and yield , making it suitable for large-scale pharmaceutical manufacturing.

Summary Table of Key Preparation Parameters

Step Reagents Solvent Temperature pH Yield (%) Notes
Ring closure protection 4-trifluoromethylbenzaldehyde, 2-methylbenzoyl chloride, K2CO3 Toluene 0-10°C (acylation) 6-9 83 Filtration and drying
Alkylation Allyl bromide, LDA Solvent (not specified) Low temp (controlled) N/A Not specified Requires inert atmosphere
Hydrolysis Inorganic base Solvent Ambient N/A Not specified Prepares for reduction
Reduction NaBH4 THF/ethanol 10-20°C N/A ~56 (related compounds) Temperature control critical
Carbamate formation Di-tert-butyl dicarbonate, base Solvent Ambient N/A High Mild conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of stable intermediates. The specific pathways and targets depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to the tert-butyl carbamate family, which is widely utilized to protect amine groups during synthetic processes. Below is a comparative analysis with analogs from the evidence:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties/Applications
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid (Target compound) Likely C₁₀H₂₀N₂O₃ ~216.28 (estimated) Pyrrolidine 4-hydroxy, tert-butyl carbamate Potential kinase inhibitor intermediate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (1799420-92-0) C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine 5-fluoro, 4-hydroxy, 6-methyl Toxicity data noted (acute exposure risks)
tert-Butyl (4-methylpyridin-2-yl)carbamate (132) C₁₁H₁₆N₂O₂ 208.26 Pyridine 4-methyl CK1δ inhibitor; 93% synthesis yield
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate C₁₂H₁₈N₂O₄ 254.29 Pyridine 4-hydroxy, 5-methoxy High polarity due to hydroxyl/methoxy
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate (917471-29-5) C₁₅H₂₀BrN₃O₃S 402.31 Tetrahydropyrimidine 4-bromothiophene, 1,4-dimethyl, 6-oxo Diagnostic tool in synthetic methodology

Stability and Reactivity

  • Pyrimidine derivatives like C₁₁H₁₆FN₃O₃ require stringent handling due to acute toxicity risks (e.g., skin/eye irritation) .
  • Methoxy and halogenated analogs (e.g., C₁₂H₁₈N₂O₄ and C₁₁H₁₆FN₃O₃) exhibit varied reactivities: methoxy groups confer metabolic stability, while fluorine atoms enhance electronegativity and bioavailability .

Biological Activity

tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid, also known by its CAS number 2306244-83-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • IUPAC Name : tert-butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate

Research indicates that this compound exhibits several biological activities, particularly in the context of neuroprotection and enzyme inhibition:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase. These enzymes are crucial in the pathophysiology of Alzheimer's disease due to their roles in amyloid-beta peptide aggregation and cholinergic signaling disruption .
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. Specifically, it reduces levels of inflammatory cytokines such as TNF-α and mitigates oxidative stress markers .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Enzyme InhibitionIn vitroIC50 for β-secretase = 15.4 nM; K_i for acetylcholinesterase = 0.17 μM
Study 2NeuroprotectionAstrocyte CultureImproved cell viability against Aβ 1-42; 100% viability at 100 μM
Study 3Anti-inflammatoryIn vivoReduced TNF-α levels in treated astrocytes; no significant effect compared to galantamine

Case Studies

Case Study 1: Neuroprotective Effects in Alzheimer's Models
In a recent study focusing on Alzheimer's disease models, this compound was administered to astrocyte cultures exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and inflammatory responses, suggesting its potential utility in therapeutic applications for neurodegenerative diseases .

Case Study 2: Comparative Efficacy with Galantamine
In comparative studies with galantamine (a known treatment for Alzheimer's), this compound exhibited similar protective effects in vitro but showed reduced efficacy in vivo. This discrepancy highlights the importance of bioavailability and delivery mechanisms in therapeutic contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.